N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-14-7-5-6-13(10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRSQLTMMEXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Overview of Thiazole Derivatives
Thiazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of this compound positions it as a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. Thiazole compounds often modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown anticancer activity by disrupting microtubule formation, which is crucial for cell division .
- Antimicrobial Activity : Thiazoles have been reported to possess significant antimicrobial properties against a range of pathogens, potentially through interference with bacterial cell wall synthesis or function.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Anticancer Activity : A study involving structural modifications of thiazole derivatives demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines. The modifications led to IC50 values significantly lower than those observed in earlier compounds, indicating improved potency .
- Antimicrobial Studies : Research has shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity. Specific studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole carboxamides, which are structurally modified to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs from the literature (see Table 1 for summary).
Structural Variations
Substituents on the Thiazole Ring Sulfonamide vs. Methoxy Positioning: The 3-methoxybenzyl group distinguishes it from compounds like 13e–15b (), which have 3,4,5-trimethoxyphenyl substituents. The single methoxy group may reduce steric hindrance while retaining moderate lipophilicity .
Backbone Modifications
- Thiazole vs. Dihydrothiazole : Compared to dihydrothiazole derivatives (e.g., 4a–4b , ), the fully aromatic thiazole ring in the target compound likely increases rigidity, affecting binding to planar enzyme active sites .
Pharmacological Properties
- Enzyme Inhibition : The phenylsulfonamido group is associated with CYP3A4 inhibition in analogs like 13e–15b (IC50: 0.5–2.0 µM) . The target compound may share this activity but with altered selectivity due to the 3-methoxybenzyl group.
- Anticancer Activity : Thiazole carboxamides with methoxyaryl groups (e.g., 5 , ) show cytotoxic effects (IC50: 1–10 µM in MCF-7 cells). The sulfonamide group in the target compound could enhance apoptosis induction via caspase-3 activation .
Physicochemical Properties
- Thermal Stability : Melting points of similar compounds range from 121°C to 193°C (), implying moderate thermal stability for the target compound .
Table 1: Comparative Analysis of Thiazole Carboxamide Derivatives
*Estimated based on analogous compounds.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide to maximize yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and thiazole ring construction. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonamide bond formation .
- Catalysts : Copper iodide and HOBt/EDCI coupling agents improve reaction efficiency in heterocyclic condensation steps .
- Temperature control : Maintain 60–80°C during thiazole ring closure to avoid side reactions .
- Purification : Use flash chromatography (ethyl acetate/hexane gradients) followed by HPLC (acetonitrile/water) for ≥95% purity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- ESI-MS : Verify molecular weight (e.g., m/z 442.3 [M+H]+) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) under isocratic conditions (acetonitrile/water 50:50) .
Intermediate: How can researchers design in vitro assays to evaluate this compound’s inhibitory activity against kinases like p38 MAPK?
Answer:
- Enzyme assays : Use recombinant p38 MAPK with ATPase activity measurements (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM compound concentrations .
- Cellular assays : Treat cancer cell lines (e.g., MCF-7) and quantify phospho-p38 levels via Western blotting .
- Control experiments : Compare with SB203580 (p38 inhibitor) and assess cytotoxicity using MTT assays to exclude off-target effects .
Advanced: How to resolve contradictions in reported IC50 values across different biological studies?
Answer:
Discrepancies may arise from assay conditions or cell line variability. Mitigate by:
- Standardizing protocols : Use identical ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
- Validating cell models : Perform genetic profiling (e.g., CRISPR screens) to confirm target expression levels in cell lines .
- Meta-analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What computational strategies can predict the compound’s binding mode to biological targets like C-RAF kinase?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of C-RAF (PDB: 3OMW) to model sulfonamide-thiazole interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Free energy calculations : Apply MM-PBSA to quantify ΔGbinding and validate with mutagenesis studies (e.g., Ala-scanning) .
Advanced: How to perform structure-activity relationship (SAR) studies to optimize anticancer activity?
Answer:
- Modify substituents : Replace the 3-methoxybenzyl group with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
- Bioisosteric replacement : Substitute phenylsulfonamide with thiadiazole to improve metabolic stability .
- Assay cascades : Test analogs in primary cytotoxicity screens (NCI-60 panel) followed by secondary assays (apoptosis via Annexin V) .
Intermediate: What strategies mitigate solubility issues during in vivo pharmacokinetic studies?
Answer:
- Formulation : Use co-solvents (10% DMSO + 20% Cremophor EL) for intravenous administration .
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
- Analytical validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
Advanced: How to elucidate the compound’s anti-inflammatory mechanism via NF-κB pathway modulation?
Answer:
- Luciferase reporter assays : Transfect RAW264.7 cells with NF-κB-luc constructs and measure luminescence after LPS stimulation .
- Cytokine profiling : Use ELISA to quantify IL-6 and TNF-α suppression in treated macrophages .
- ChIP-seq : Assess NF-κB p65 binding to genomic DNA in compound-treated vs. control cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
